Benzenecarbodithioic acid, propyl ester
Overview
Description
Benzenecarbodithioic acid, propyl ester is an organic compound belonging to the class of esters It is characterized by the presence of a benzenecarbodithioic acid moiety esterified with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarbodithioic acid, propyl ester can be synthesized through esterification reactions. One common method involves the reaction of benzenecarbodithioic acid with propanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzenecarbodithioic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzenecarbodithioic acid and propanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Utilizes bases such as sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.
Major Products:
Hydrolysis: Benzenecarbodithioic acid and propanol.
Reduction: Corresponding alcohols or other reduced derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzenecarbodithioic acid, propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarbodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing benzenecarbodithioic acid, which may interact with enzymes and other biomolecules. The specific pathways and targets depend on the context of its application and the conditions under which it is used .
Comparison with Similar Compounds
- Benzenecarbodithioic acid, ethyl ester
- Benzenecarbodithioic acid, methyl ester
- Benzenecarbodithioic acid, butyl ester
Comparison: Benzenecarbodithioic acid, propyl ester is unique due to its specific ester group, which influences its reactivity and applications. Compared to its ethyl and methyl counterparts, the propyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
propyl benzenecarbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIVASWWWGVFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342045 | |
Record name | Benzenecarbodithioic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27249-63-4 | |
Record name | Benzenecarbodithioic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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